![molecular formula C8H16S2 B13746799 (Z)-1,1'-[Vinylenebis(thio)]bispropane CAS No. 4533-92-0](/img/structure/B13746799.png)
(Z)-1,1'-[Vinylenebis(thio)]bispropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1,1’-[Vinylenebis(thio)]bispropane is an organic compound characterized by the presence of a vinyl group and two thioether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1,1’-[Vinylenebis(thio)]bispropane typically involves the reaction of a vinyl-containing precursor with a thiol compound. One common method is the thiol-ene “click” reaction, which is known for its efficiency and high yield . This reaction can be initiated using radical initiators such as azobisisobutyronitrile (AIBN) or by UV light . The reaction proceeds under mild conditions and is often carried out in the presence of a solvent like dichloromethane.
Industrial Production Methods
Industrial production of (Z)-1,1’-[Vinylenebis(thio)]bispropane may involve large-scale thiol-ene reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign solvents and green chemistry principles is also emphasized to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1,1’-[Vinylenebis(thio)]bispropane undergoes various chemical reactions, including:
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where nucleophiles like thiols or amines add to the double bond.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Thiols, amines, base catalysts like triethylamine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted thioethers
Substitution: Thioether derivatives with various functional groups
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-1,1’-[Vinylenebis(thio)]bispropane is used as a building block for the synthesis of more complex molecules. Its ability to undergo thiol-ene reactions makes it valuable in the preparation of polymers and materials with specific properties .
Biology
In biological research, this compound can be used to modify biomolecules through thiol-ene reactions, enabling the study of protein interactions and the development of bioconjugates .
Medicine
In medicine, (Z)-1,1’-[Vinylenebis(thio)]bispropane derivatives are explored for their potential therapeutic properties, including as drug delivery agents and in the design of novel pharmaceuticals .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, including adhesives, coatings, and sealants .
Mécanisme D'action
The mechanism of action of (Z)-1,1’-[Vinylenebis(thio)]bispropane involves its ability to form covalent bonds with other molecules through its vinyl and thioether groups. This reactivity allows it to modify surfaces, create cross-linked networks, and interact with biological molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(phenylthio)ethane
- 1,2-Bis(methylthio)ethane
- 1,2-Bis(ethylthio)ethane
Uniqueness
(Z)-1,1’-[Vinylenebis(thio)]bispropane is unique due to its vinyl group, which provides additional reactivity compared to similar compounds with only thioether linkages. This makes it particularly useful in applications requiring cross-linking or surface modification .
By understanding the properties and applications of (Z)-1,1’-[Vinylenebis(thio)]bispropane, researchers can leverage its unique characteristics for various scientific and industrial purposes.
Propriétés
Numéro CAS |
4533-92-0 |
|---|---|
Formule moléculaire |
C8H16S2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
1-[(Z)-2-propylsulfanylethenyl]sulfanylpropane |
InChI |
InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7- |
Clé InChI |
WERZWRCQQURDDW-FPLPWBNLSA-N |
SMILES isomérique |
CCCS/C=C\SCCC |
SMILES canonique |
CCCSC=CSCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


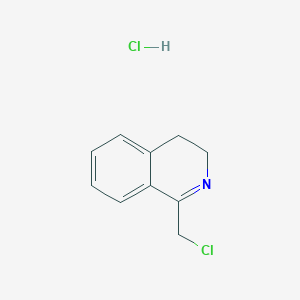

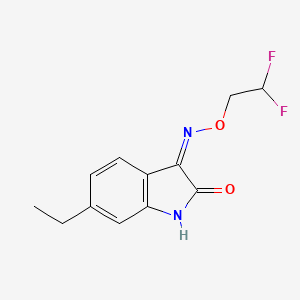
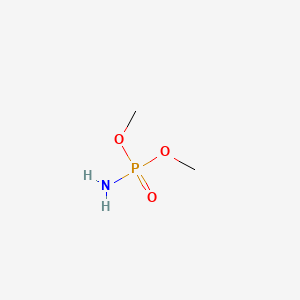
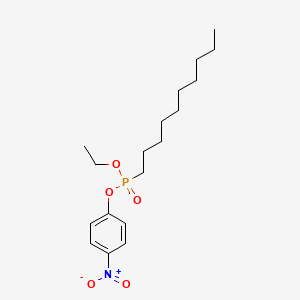

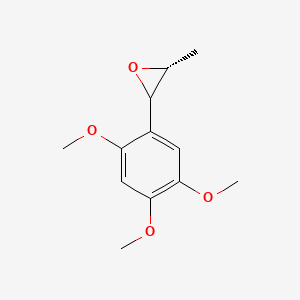
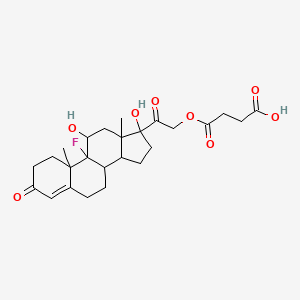
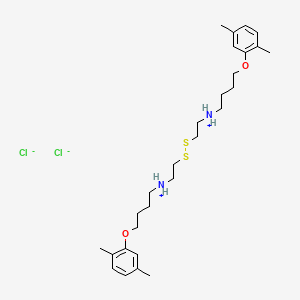
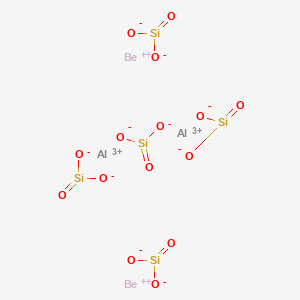
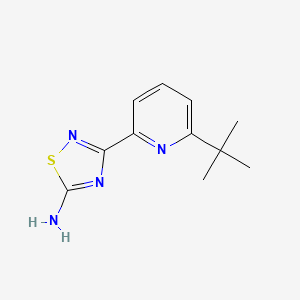
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
